Computed LogP and TPSA Differentiation of 6-(Pyridin-2-yl)piperidin-2-one vs. 6-Phenylpiperidin-2-one
When assessed by computed molecular descriptors, 6-(Pyridin-2-yl)piperidin-2-one exhibits a reduced lipophilicity (XLogP3 = 0.5) and increased topological polar surface area (TPSA = 42 Ų) relative to its phenyl-substituted analog 6-phenylpiperidin-2-one (XLogP3 = 1.5; TPSA = 29.1 Ų) [1] [2]. The target compound also possesses an additional hydrogen-bond acceptor (HBA = 2) contributed by the pyridine nitrogen, versus a single HBA for the phenyl analog [1] [2].
| Evidence Dimension | Computed lipophilicity, polar surface area, and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | XLogP3 = 0.5; TPSA = 42 Ų; HBA = 2; HBD = 1 |
| Comparator Or Baseline | 6-Phenylpiperidin-2-one: XLogP3 = 1.5; TPSA = 29.1 Ų; HBA = 1; HBD = 1 |
| Quantified Difference | ΔXLogP3 = –1.0; ΔTPSA = +12.9 Ų; ΔHBA = +1 |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4 (PubChem release 2025) |
Why This Matters
The pronounced polarity shift (LogP lowered by one full unit, TPSA elevated by ~44%) indicates that 6-(Pyridin-2-yl)piperidin-2-one is likely to exhibit superior aqueous solubility and a distinctly different passive permeability profile compared to the phenyl congener—critical considerations for selecting building blocks destined for aqueous-phase reactions or for probing solubility-limited biological targets.
- [1] PubChem Compound Summary for CID 78200973, 6-(Pyridin-2-yl)piperidin-2-one. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 600225, 6-Phenylpiperidin-2-one. National Center for Biotechnology Information (2026). View Source
